molecular formula C7H11NO2 B040701 Methyl 3-ethylideneazetidine-1-carboxylate CAS No. 118973-04-9

Methyl 3-ethylideneazetidine-1-carboxylate

Cat. No.: B040701
CAS No.: 118973-04-9
M. Wt: 141.17 g/mol
InChI Key: RPXZKHUUGLVPIS-UHFFFAOYSA-N
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Description

Methyl 3-ethylideneazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring with an ethylidene substituent at the 3-position and a methyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethylideneazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-chloro-3-methyl-1-azaallylic anion with appropriate reagents to form the azetidine ring . The reaction conditions often include the use of zinc chloride (ZnCl₂) at low temperatures to improve diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylideneazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce ethyl-substituted azetidines.

Scientific Research Applications

Methyl 3-ethylideneazetidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-ethylideneazetidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways specific to its structure. The azetidine ring’s strain and electronic properties play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a reactive intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-ethylideneazetidine-1-carboxylate include other azetidine derivatives such as:

  • 3-chloro-3-methylazetidine
  • 3-ethylazetidine-1-carboxylate
  • 3-methylazetidine-1-carboxylate

Uniqueness

This compound is unique due to the presence of the ethylidene group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-ethylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6-4-8(5-6)7(9)10-2/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXZKHUUGLVPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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